Exendin-4 (1-8)

Description

BenchChem offers high-quality Exendin-4 (1-8) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Exendin-4 (1-8) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

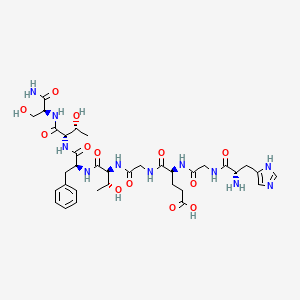

C35H51N11O13 |

|---|---|

Molecular Weight |

833.8 g/mol |

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C35H51N11O13/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53)/t17-,18-,21+,22+,23+,24+,28+,29+/m1/s1 |

InChI Key |

XWYOPQJBTGZXRS-YWPAURNNSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Exendin-4 N-terminal Fragments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exendin-4 (B13836491), a 39-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a potent and long-acting agonist of the glucagon-like peptide-1 (GLP-1) receptor. Its therapeutic efficacy in the management of type 2 diabetes has spurred extensive research into its structure-activity relationships. N-terminal fragments of Exendin-4, in particular, have been instrumental in elucidating the molecular mechanisms of GLP-1 receptor activation and antagonism. This technical guide provides a comprehensive overview of the mechanism of action of these fragments, with a focus on quantitative data, detailed experimental methodologies, and visualization of key signaling pathways.

Core Mechanism of Action: Interaction with the GLP-1 Receptor

The biological effects of Exendin-4 and its N-terminal fragments are mediated through their interaction with the GLP-1 receptor (GLP-1R), a member of the Class B G-protein coupled receptor (GPCR) family. The binding of these peptides to the GLP-1R initiates a cascade of intracellular signaling events, primarily involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Exendin-4 (1-39): The Agonist

Full-length Exendin-4 is a potent agonist at the GLP-1R.[1] It binds with high affinity, leading to the stimulation of insulin (B600854) secretion in a glucose-dependent manner, suppression of glucagon (B607659) release, and delayed gastric emptying.[1]

Exendin-4 (9-39): The Antagonist

The N-terminally truncated fragment, Exendin-4 (9-39), acts as a competitive antagonist of the GLP-1 receptor.[1][2] It binds to the receptor but fails to elicit a significant downstream signaling response, thereby blocking the effects of endogenous GLP-1 and other GLP-1R agonists.[1][2]

Quantitative Analysis of Receptor Binding and Functional Potency

The affinity of Exendin-4 N-terminal fragments for the GLP-1 receptor and their functional potency in stimulating downstream signaling have been quantified in numerous studies. The following tables summarize key quantitative data for the full-length agonist and the N-terminal antagonist fragment.

Table 1: GLP-1 Receptor Binding Affinity of Exendin-4 and its N-terminal Antagonist Fragment

| Peptide | Receptor | Assay Type | Tracer | Ki (nM) | IC50 (nM) | Reference |

| Exendin-4 | Rat Parietal Cell GLP-1R | Radioligand Binding | [125I]GLP-1-(7-36)NH2 | 0.46 | - | [2] |

| Exendin-4 (9-39) | Rat Parietal Cell GLP-1R | Radioligand Binding | [125I]GLP-1-(7-36)NH2 | 4.0 | - | [2] |

| Exendin-4 | Human GLP-1R | Competition Binding | [125I]-Exendin(9-39) | - | ~2-fold lower affinity than Exendin-4 | [3] |

| GLP-1 | Human GLP-1R | Competition Binding | [125I]-Exendin(9-39) | - | Similar to Exendin-4 | [3] |

| Exendin-4 | Rat GLP-1R | Competition Binding | [125I]-Exendin(9-39) | - | 5-fold higher affinity than GLP-1 | [3] |

| Exendin-4 (9-39) | Mouse β-cells and insulinomas | Competition Binding | [125I]-Bolton-Hunter-exendin(9-39) | - | ~2 | [4] |

| GLP-1 (7-36)amide | Mouse β-cells and insulinomas | Competition Binding | [125I]-Bolton-Hunter-exendin(9-39) | - | ~2 | [4] |

Table 2: Functional Potency of Exendin-4 in cAMP Accumulation Assays

| Peptide | Cell Line | EC50 (nM) | Reference |

| Exendin-4 | Rat Parietal Cells | 0.076 | [2] |

| GLP-1 (7-36)NH2 | Rat Parietal Cells | - | [2] |

| Exendin-4 | GLP1R Nomad Cell Line | 4.54 | [5] |

Key Signaling Pathways

Activation of the GLP-1R by Exendin-4 initiates multiple downstream signaling cascades. The canonical pathway involves Gαs-mediated activation of adenylyl cyclase and cAMP production. However, other pathways, including those involving MAP kinases, are also activated and contribute to the pleiotropic effects of Exendin-4.

cAMP/PKA Signaling Pathway

The primary signaling mechanism for Exendin-4 at the GLP-1R is the activation of the Gαs subunit, leading to increased intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the biological effects of Exendin-4, such as insulin secretion.

MAP Kinase (ERK/JNK) Signaling Pathways

Exendin-4 has also been shown to activate the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. This activation can contribute to cellular responses such as proliferation and apoptosis.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of Exendin-4 fragments to the GLP-1 receptor.

Materials:

-

Cell membranes expressing the GLP-1 receptor (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [125I]Exendin-4(9-39) or [125I]GLP-1)

-

Unlabeled competitor peptides (Exendin-4, Exendin-4(9-39), etc.) at various concentrations

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the unlabeled competitor peptides.

-

In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add the serially diluted unlabeled competitor peptides to the wells.

-

Add the cell membranes expressing the GLP-1 receptor to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of Exendin-4 fragments to stimulate or inhibit the production of intracellular cAMP, providing a measure of their agonist or antagonist activity (EC50 or IC50).

Materials:

-

Whole cells expressing the GLP-1 receptor (e.g., HEK293-hGLP-1R cells)

-

Test compounds (Exendin-4 fragments)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Assay buffer (e.g., HBSS with HEPES and BSA)

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

Multi-well plate (typically white, opaque for luminescence/HTRF)

Protocol:

-

Seed the cells into a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds.

-

On the day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor and incubate for a short period.

-

Add the serially diluted test compounds to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist (like full-length Exendin-4).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP response against the log concentration of the agonist to determine the EC50 (for agonists) or the percent inhibition against the log concentration of the antagonist to determine the IC50 (for antagonists).

References

- 1. Exendin-4 is a high potency agonist and truncated exendin-(9-39)-amide an antagonist at the glucagon-like peptide 1-(7-36)-amide receptor of insulin-secreting beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exendin-4 and exendin-(9-39)NH2: agonist and antagonist, respectively, at the rat parietal cell receptor for glucagon-like peptide-1-(7-36)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The major determinant of exendin-4/glucagon-like peptide 1 differential affinity at the rat glucagon-like peptide 1 receptor N-terminal domain is a hydrogen bond from SER-32 of exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Value of the radiolabelled GLP-1 receptor antagonist exendin(9-39) for targeting of GLP-1 receptor-expressing pancreatic tissues in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

Incretin Mimetic Properties of Exendin-4 Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the incretin (B1656795) mimetic properties of Exendin-4 (B13836491) fragments. Exendin-4, a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum), is a potent agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Its resistance to degradation by dipeptidyl peptidase-IV (DPP-IV) confers a significantly longer half-life compared to the endogenous incretin GLP-1, making it and its derivatives attractive therapeutic candidates for type 2 diabetes.[1] This guide summarizes the structure-activity relationships of key Exendin-4 fragments, detailing their receptor binding affinities, potency in stimulating intracellular signaling, and effects on insulin (B600854) secretion.

Core Concepts: GLP-1 Receptor Activation

Exendin-4 and its fragments exert their effects by binding to and activating the GLP-1R, a G-protein coupled receptor.[3] This activation primarily stimulates the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which mediate the downstream effects, including the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[5]

Data Presentation: Quantitative Analysis of Exendin-4 Fragments

The following tables summarize the quantitative data on the biological activity of various Exendin-4 fragments, providing a comparative overview of their incretin mimetic properties.

Table 1: GLP-1 Receptor Binding Affinity of Exendin-4 and Its Fragments

| Peptide/Fragment | Description | IC50 (nM) | Cell Line/Tissue | Radioligand | Reference |

| Exendin-4 | Full-length peptide (1-39) | 3.22 ± 0.9 | Insulinoma cells | 125I-GLP-1 | [5][6] |

| Exendin-4 | Full-length peptide (1-39) | 4.1 | CHL-GLP-1R positive cells | 67Ga-Ex4NOD40 | [7] |

| Exendin-4 | Full-length peptide (1-39) | ~0.3 (pIC50 ~9.5) | Rat GLP-1R | 125I-Exendin(9-39) | [8] |

| Exendin(1-30) | C-terminally truncated fragment | 32 ± 5.8 | Insulinoma cells | 125I-GLP-1 | [5][6] |

| Exendin(9-39) | N-terminally truncated fragment (antagonist) | - | - | - | [9] |

| [natIn]In-Ex4-ABM-2 | Exendin-4 with albumin-binding moiety | 15.1 ± 0.8 | GLP-1R expressing cells | - | [10][11] |

| [natIn]In-Ex4-ABM-3 | Exendin-4 with albumin-binding moiety | 3.7 ± 0.6 | GLP-1R expressing cells | - | [10][11] |

| Reference Peptide | - | 22.5 ± 2.9 | GLP-1R expressing cells | - | [10][11] |

| BaMalSar-exendin-4 | Sarcophagine conjugated Exendin-4 | 0.500 ± 0.135 | INS-1 cells | 125I-exendin(9-39) | [12] |

| Mal2Sar-(exendin-4)2 | Dimeric Sarcophagine conjugated Exendin-4 | 0.173 ± 0.079 | INS-1 cells | 125I-exendin(9-39) | [12] |

Table 2: cAMP Activation by Exendin-4 and Its Agonists

| Peptide/Fragment | Description | EC50 (nM) | Cell Line | Assay Type | Reference |

| Exendin-4 | Full-length peptide (1-39) | 4.54 | GLP1R Nomad Cell Line | cAMP Flux | [3] |

| GLP-1 | Endogenous Ligand | - | - | - | [3] |

Table 3: Insulin Secretion Potency of Exendin-4 and Its Fragments

| Peptide/Fragment | Description | Concentration | Fold Increase in Insulin Secretion (vs. control) | Experimental Model | Reference |

| Exendin-4 | Full-length peptide (1-39) | 10 nM | Significant but modest increase | Isolated human islets | [13] |

| Exendin-4 | Full-length peptide (1-39) | 10 nM | - | Isolated pre-weaned porcine islets | [14] |

| Exendin-4-Fc | Exendin-4 fused to IgG2 Fc | 10 nM | ~2.1-fold | INS-1 cells (16.8 mM glucose) | [15] |

| Exendin-4-Fc | Exendin-4 fused to IgG2 Fc | 100 nM | ~2.9-fold | INS-1 cells (16.8 mM glucose) | [15] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Radioligand Binding Assay

This protocol is for determining the binding affinity of Exendin-4 fragments to the GLP-1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the GLP-1 receptor (e.g., HEK293-hGLP-1R, INS-1).

-

Radioligand: 125I-Exendin(9-39) or 125I-GLP-1.

-

Competitor Ligands: Unlabeled Exendin-4 and its fragments at various concentrations.

-

Binding Buffer: Typically contains HEPES, BSA, and protease inhibitors.

-

Wash Buffer: Binding buffer without BSA.

-

Filtration Apparatus: 96-well filter plates (e.g., Millipore Multiscreen DV plates) and a vacuum manifold.

-

Gamma Counter: For measuring radioactivity.

Protocol:

-

Membrane Preparation: Culture HEK293 cells expressing the GLP-1R to confluence. Lyse the cells in hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.[8]

-

Assay Setup: In a 96-well filter plate, add a constant amount of cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor peptides.

-

Incubation: Incubate the plates for a defined period (e.g., 2 hours) at room temperature to allow binding to reach equilibrium.[12]

-

Filtration and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: After drying the filters, measure the radioactivity retained on each filter using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

cAMP Accumulation Assay

This protocol measures the ability of Exendin-4 fragments to stimulate intracellular cAMP production following GLP-1R activation.

Materials:

-

Cells: HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).[5]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES and BSA.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Test Compounds: Exendin-4 fragments at various concentrations.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF-based or luminescence-based).[5][16]

-

Microplate Reader: Compatible with the chosen detection kit.

Protocol:

-

Cell Seeding: Seed HEK293-hGLP-1R cells into a 96-well plate and incubate overnight.[5]

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Assay Initiation: Remove the culture medium and pre-incubate the cells with assay buffer containing a PDE inhibitor.

-

Stimulation: Add the diluted test compounds to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C.[5][16]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP response against the log concentration of the agonist. Calculate the EC50 value (the concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol assesses the potency of Exendin-4 fragments in stimulating glucose-dependent insulin secretion from isolated pancreatic islets.

Materials:

-

Isolated Pancreatic Islets: Isolated from rodents or humans.

-

Krebs-Ringer Bicarbonate (KRB) Buffer: Supplemented with HEPES and BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.[6][17]

-

Test Compounds: Exendin-4 fragments.

-

Insulin Assay Kit: e.g., Radioimmunoassay (RIA) or ELISA kit.

Protocol:

-

Islet Preparation: After isolation, allow the islets to recover in culture medium.

-

Pre-incubation: Hand-pick batches of islets (e.g., 10 islets per replicate) and pre-incubate them in KRB buffer with low glucose for a defined period to establish a basal insulin secretion rate.[6][17]

-

Stimulation: Transfer the islets to KRB buffer containing either low or high glucose, with or without the test compounds, and incubate for a specified time (e.g., 1 hour).[6][17]

-

Supernatant Collection: At the end of the incubation, collect the supernatant containing the secreted insulin.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin assay kit.

-

Data Analysis: Express the results as the amount of insulin secreted per islet or as a percentage of total insulin content. Compare the insulin secretion in the presence of the test compounds to the control conditions.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the incretin mimetic properties of Exendin-4 fragments.

Caption: GLP-1 Receptor Signaling Pathway initiated by Exendin-4 fragments.

Caption: General experimental workflow for characterizing Exendin-4 fragments.

Caption: Structure-activity relationship of key Exendin-4 fragments.

References

- 1. academic.oup.com [academic.oup.com]

- 2. genscript.com [genscript.com]

- 3. innoprot.com [innoprot.com]

- 4. genscript.com [genscript.com]

- 5. benchchem.com [benchchem.com]

- 6. Static insulin secretion analysis of isolated islets [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. The major determinant of exendin-4/glucagon-like peptide 1 differential affinity at the rat glucagon-like peptide 1 receptor N-terminal domain is a hydrogen bond from SER-32 of exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exendin-4 is a high potency agonist and truncated exendin-(9-39)-amide an antagonist at the glucagon-like peptide 1-(7-36)-amide receptor of insulin-secreting beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exendin-4 Derivatives with an Albumin-Binding Moiety Show Decreased Renal Retention and Improved GLP-1 Receptor Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 64Cu Labeled Sarcophagine Exendin-4 for MicroPET Imaging of Glucagon like Peptide-1 Receptor Expression [thno.org]

- 13. researchgate.net [researchgate.net]

- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 15. d-nb.info [d-nb.info]

- 16. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

Methodological & Application

Application Notes and Protocols: Utilizing Exendin-4 (1-8) in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the N-terminal fragment of Exendin-4, Exendin-4 (1-8), in competitive binding assays to characterize its interaction with the Glucagon-Like Peptide-1 Receptor (GLP-1R). This document includes comprehensive experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Exendin-4, a 39-amino acid peptide originally isolated from the saliva of the Gila monster, is a potent and long-acting agonist of the GLP-1 receptor.[1][2] The GLP-1R is a crucial target in the treatment of type 2 diabetes due to its role in enhancing glucose-dependent insulin (B600854) secretion.[2][3] Various fragments of Exendin-4 have been studied to understand the structure-activity relationship and to develop novel therapeutics. Exendin-4 (1-8) represents the N-terminal region of the full-length peptide. While the C-terminal portion of Exendin-4 is known to contribute significantly to receptor binding affinity, the N-terminal domain is crucial for receptor activation.[4] Understanding the binding characteristics of fragments like Exendin-4 (1-8) is essential for dissecting the molecular interactions with the GLP-1R and for the design of new agonists or antagonists.

Competitive binding assays are a fundamental tool to determine the affinity of a test compound (in this case, Exendin-4 (1-8)) for a receptor by measuring its ability to displace a radiolabeled ligand with known binding characteristics.[2][5] The data generated from these assays, typically expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are critical for drug discovery and lead optimization.

GLP-1 Receptor Signaling Pathway

Upon ligand binding, the GLP-1 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][6][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to enhanced glucose-stimulated insulin secretion from pancreatic β-cells.[3][8] The receptor can also couple to other G proteins, such as Gαq, initiating alternative signaling cascades involving phospholipase C (PLC) and intracellular calcium mobilization.[6][7] Following activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[6]

Quantitative Data Summary

The following table summarizes the binding affinities of Exendin-4 and its fragments for the GLP-1 receptor, as determined by competitive binding assays in various studies. The IC50 value represents the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. The Ki value is the inhibition constant, a measure of the binding affinity of the competitor.

| Compound | Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| Exendin-4 | CHO/GLP-1R | [¹²⁵I]GLP-1 | 3.22 ± 0.9 | - | [5] |

| Exendin-4 (1-30) | CHO/GLP-1R | [¹²⁵I]GLP-1 | 32 ± 5.8 | - | [5] |

| GLP-1 | CHO/GLP-1R | [¹²⁵I]GLP-1 | 44.9 ± 3.2 | - | [5] |

| FBEM-[Cys⁴⁰]-exendin-4 | INS-1 | [¹²⁵I]GLP-1(7-36) | 1.22 ± 0.049 | - | [9] |

| FBEM-[Cys⁴⁰]-exendin-4 oxide | INS-1 | [¹²⁵I]GLP-1(7-36) | 1.88 ± 0.075 | - | [9] |

| Exendin-4 | HEK293/SNAP-GLP-1R | Luxendin645 | - | 0.3 ± 0.04 | [10] |

| Exendin-F1 | HEK293/SNAP-GLP-1R | Luxendin645 | - | 1.1 ± 0.2 | [10] |

| P5 | HEK293/SNAP-GLP-1R | Luxendin645 | - | 24 ± 4 | [10] |

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Exendin-4 (1-8) for the GLP-1 receptor.

Experimental Workflow

Materials and Reagents

-

Cell Line: A stable cell line expressing the human GLP-1 receptor (e.g., CHO-K1, HEK293).

-

Radioligand: [¹²⁵I]GLP-1 (7-36) or another suitable radiolabeled GLP-1R agonist.

-

Competitor: Exendin-4 (1-8) peptide.

-

Unlabeled Ligand for Non-Specific Binding: A high concentration of unlabeled full-length Exendin-4 or GLP-1.

-

Cell Culture Media and Reagents: As required for the specific cell line.

-

Membrane Preparation Buffer: E.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay Buffer: E.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter and Scintillation Cocktail.

Protocol

1. Cell Culture and Membrane Preparation

1.1. Culture the GLP-1R expressing cells to confluency in appropriate culture flasks.

1.2. Harvest the cells by scraping and wash them with ice-cold PBS.

1.3. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or sonicator.

1.4. Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

1.5. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

1.6. Wash the membrane pellet by resuspending it in fresh membrane preparation buffer and repeating the high-speed centrifugation.

1.7. Resuspend the final membrane pellet in a small volume of assay buffer.

1.8. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

1.9. Store the membrane aliquots at -80°C until use.

2. Competitive Binding Assay

2.1. Prepare serial dilutions of the competitor, Exendin-4 (1-8), in the assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.

2.2. In a 96-well plate or microcentrifuge tubes, set up the following for each competitor concentration in triplicate:

- Total Binding: Assay buffer, radioligand, and cell membranes.

- Competitor Binding: Competitor dilution, radioligand, and cell membranes.

- Non-Specific Binding: A high concentration of unlabeled ligand (e.g., 1 µM Exendin-4), radioligand, and cell membranes.

2.3. Add the components in the following order: assay buffer, competitor/unlabeled ligand, radioligand (at a concentration close to its Kd), and finally the cell membrane preparation (typically 20-50 µg of protein per well).

2.4. Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at room temperature or 37°C to allow the binding to reach equilibrium.

3. Filtration and Counting

3.1. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

3.2. Quickly wash the filters with ice-cold wash buffer (e.g., 3-4 times) to remove unbound radioligand.

3.3. Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis

4.1. Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

4.2. Plot the percentage of specific binding against the logarithm of the competitor concentration.

4.3. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of Exendin-4 (1-8).

4.4. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[3][8]

Conclusion

These application notes provide a comprehensive framework for researchers to investigate the binding properties of Exendin-4 (1-8) at the GLP-1 receptor. The detailed protocols and background information will facilitate the accurate determination of binding affinities, contributing to a deeper understanding of GLP-1R pharmacology and the development of novel therapeutics for metabolic diseases. The provided diagrams offer a clear visual representation of the complex biological processes and experimental procedures involved.

References

- 1. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Exendin-4 Administration in Mice

Disclaimer: The following protocols and data pertain to the full-length peptide, Exendin-4. The user's original request specified Exendin-4 (1-8). Extensive literature searches did not yield specific in vivo administration protocols for the Exendin-4 (1-8) fragment in mice. Research indicates that the C-terminal region of Exendin-4 is crucial for its biological activity, including binding to the GLP-1 receptor. Truncated forms of Exendin-4 have shown significantly reduced potency. Therefore, the biological effects and appropriate administration protocol for Exendin-4 (1-8) are expected to differ substantially from those of full-length Exendin-4. The information provided below serves as a comprehensive guide for the parent compound, Exendin-4.

Introduction

Exendin-4 is a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum). It is a potent agonist for the glucagon-like peptide-1 (GLP-1) receptor and is widely used in preclinical research to study glucose metabolism, insulin (B600854) secretion, beta-cell function, and neuroprotection. These application notes provide detailed protocols for the preparation and administration of Exendin-4 in mice for various research applications, along with methodologies for key experimental assays and a summary of expected quantitative outcomes.

Data Presentation

The effects of Exendin-4 administration in mice can vary depending on the mouse model, dosage, and duration of treatment. The following tables summarize quantitative data from various studies.

Table 1: Effects of Exendin-4 on Blood Glucose and Body Weight in Diabetic and Obese Mouse Models

| Mouse Model | Dosage and Frequency | Duration | Route of Administration | Change in Blood Glucose | Change in Body Weight | Reference |

| db/db mice | 1 µg/kg, once daily | 1 week | Intraperitoneal | Decreased from ~13.2 mmol/L to ~5.0 mmol/L | Not specified | [1] |

| ob/ob mice | 10 µg/kg, every 12 hours | 60 days | Not specified | Significantly reduced | 7% reduction in net weight gain | [2] |

| ob/ob mice | 20 µg/kg, every 12 hours | 60 days | Not specified | Significantly reduced | 14% reduction in net weight gain | [2] |

| NOD mice | 100 ng, once daily | 26 weeks | Not specified | Delayed onset of diabetes | No significant difference | [3] |

| NOD mice | 2 µg, twice daily | 26 weeks | Not specified | Significantly delayed onset of diabetes | Significantly increased | [3] |

| STZ-induced diabetic mice | 10 nmol/kg, once daily | 4 weeks | Intraperitoneal | No significant effect on blood glucose or HbA1c | No change | [4] |

Table 2: Effects of Exendin-4 on Pancreatic Beta-Cell Mass and Insulitis in NOD Mice

| Treatment Group | Duration | Change in Beta-Cell Mass | Change in Insulitis Scores | Reference |

| Exendin-4 (2 µg, twice daily) | 26 weeks | Enhanced | Significant reduction | [3] |

Experimental Protocols

Preparation and Administration of Exendin-4

Materials:

-

Exendin-4 peptide (lyophilized powder)

-

Sterile, pyrogen-free saline (0.9% NaCl) or sterile water

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Insulin syringes (or other appropriate syringes for the chosen route of administration)

Protocol:

-

Reconstitution:

-

Allow the lyophilized Exendin-4 vial to equilibrate to room temperature before opening.

-

Reconstitute the peptide in sterile saline or sterile water to a desired stock concentration (e.g., 1 mg/mL).

-

Gently swirl or pipette up and down to dissolve the powder completely. Avoid vigorous shaking.

-

-

Dilution:

-

Prepare the final injection solution by diluting the stock solution with sterile saline to the desired concentration based on the target dose and the body weight of the mice.

-

-

Administration:

-

Intraperitoneal (IP) Injection: This is a common route for Exendin-4 administration. Inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Subcutaneous (SC) Injection: Pinch the skin on the back of the neck or flank to form a tent and insert the needle at the base.

-

Intravenous (IV) Injection: Typically administered via the tail vein. This route provides the most rapid systemic delivery.

-

Intraperitoneal Glucose Tolerance Test (IPGTT)

Purpose: To assess the ability of mice to clear a glucose load from the circulation.

Materials:

-

Glucose solution (e.g., 20% D-glucose in sterile saline)

-

Glucometer and test strips

-

Syringes for glucose injection

-

Restraining device (optional)

Protocol:

-

Fasting: Fast the mice for 6-16 hours (overnight fasting is common) with free access to water.[1]

-

Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail tip.

-

Glucose Injection: Administer a bolus of D-glucose (typically 1-2 g/kg body weight) via intraperitoneal injection.[3]

-

Blood Glucose Monitoring: Measure blood glucose at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[3]

Insulin Tolerance Test (ITT)

Purpose: To evaluate peripheral insulin sensitivity.

Materials:

-

Humulin R (or other regular human insulin)

-

Sterile saline

-

Glucometer and test strips

-

Syringes for insulin injection

Protocol:

-

Fasting: Fast the mice for 4-6 hours with free access to water.

-

Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from the tail tip.

-

Insulin Injection: Administer human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose at specific time points after the insulin injection (e.g., 15, 30, 45, and 60 minutes).

Visualizations

Signaling Pathway of Exendin-4

Caption: Exendin-4 signaling pathway via the GLP-1 receptor.

Experimental Workflow for Exendin-4 Study in Mice

Caption: General experimental workflow for an in vivo Exendin-4 study in mice.

References

Application of Exendin-4 in Diabetes Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exendin-4 (B13836491), a 39-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a potent and long-acting agonist of the glucagon-like peptide-1 (GLP-1) receptor.[1][2][3] Its structural similarity to mammalian GLP-1 allows it to mimic the beneficial glucoregulatory effects of this incretin (B1656795) hormone. A key advantage of Exendin-4 is its resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates endogenous GLP-1. This resistance results in a significantly longer plasma half-life and prolonged duration of action, making it a valuable tool for research and a successful therapeutic agent (as Exenatide) for type 2 diabetes.[1][4][5]

These application notes provide a comprehensive overview of the use of Exendin-4 in preclinical diabetes models, detailing its mechanism of action, summarizing key quantitative data from various studies, and offering detailed protocols for its application.

Mechanism of Action

Exendin-4 exerts its anti-diabetic effects primarily through the activation of the GLP-1 receptor, a G-protein coupled receptor expressed in various tissues, including pancreatic β-cells, α-cells, the gastrointestinal tract, and the brain.[6][7] The binding of Exendin-4 to the GLP-1R initiates a cascade of intracellular signaling events, predominantly through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[3][6] This leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6]

The key downstream effects of Exendin-4 signaling include:

-

Glucose-Dependent Insulin (B600854) Secretion: Exendin-4 potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[2][3][5] The activation of PKA and Epac leads to changes in ion channel activity, resulting in increased intracellular calcium and subsequent exocytosis of insulin-containing granules. This effect is glucose-dependent, meaning insulin secretion is stimulated only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.

-

Suppression of Glucagon (B607659) Secretion: It inhibits the release of glucagon from pancreatic α-cells in a glucose-dependent manner, which helps to reduce hepatic glucose production.[1][5]

-

Slowing of Gastric Emptying: Exendin-4 delays the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.[1][5]

-

Reduction of Food Intake and Body Weight: By acting on GLP-1 receptors in the brain, Exendin-4 promotes satiety and reduces appetite, leading to decreased food intake and potential weight loss.[1][8]

-

Preservation and Expansion of β-Cell Mass: Preclinical studies have shown that Exendin-4 can promote β-cell proliferation and neogenesis while inhibiting apoptosis, leading to an increase in functional β-cell mass.[5][9][10]

Figure 1: Simplified signaling pathway of Exendin-4 in pancreatic β-cells.

Data Presentation

The following tables summarize quantitative data from key studies on the effects of Exendin-4 in various diabetes models.

Table 1: Effects of Exendin-4 on Glucose Homeostasis in Rodent Models of Diabetes

| Animal Model | Treatment Protocol | Change in Blood Glucose | Change in HbA1c | Reference |

| db/db mice | 1 nmol/kg Exendin-4 for 8 weeks | Improved intraperitoneal glucose tolerance test (p<0.05) | Not significantly different | [7] |

| db/db mice | 100 µg/kg Exendin-4 for 2 weeks | Significantly improved glucose tolerance | - | [1] |

| STZ-induced diabetic newborn rats | 3 µg/kg Exendin-4 daily for 5 days | Markedly decreased basal plasma glucose | - | [9] |

| Diabetic fatty Zucker rats | Up to 100 µ g/rat/day for 5-6 weeks (s.c., twice daily) | - | Reduced relative to saline control | [11] |

| db/db mice | 25 nmol/kg Exendin-4 twice daily for 21 days | Improved glucose tolerance | - | [12] |

Table 2: Effects of Exendin-4 on Insulin Secretion and β-Cell Mass

| Animal Model / Cell Line | Treatment Protocol | Effect on Insulin Secretion | Effect on β-Cell Mass | Reference |

| Isolated rat islets | 20 nmol/L Exendin-4 (dynamic perfusion) | Increased glucose-stimulated insulin secretion up to 13.5-fold | - | [4] |

| Anesthetized rats | Infusion of Exendin-4 with glucose challenge | Increased plasma insulin up to 7.6-fold | - | [4] |

| STZ-induced diabetic newborn rats | 3 µg/kg Exendin-4 daily for 5 days | - | Increased β-cell mass | [9] |

| db/db mice | 100 µg/kg Exendin-4 for 2 weeks | - | Marked preservation of β-cell mass | [1] |

| Obese fa/fa Zucker rats | 3 µg/kg Exendin-4 BID for 6 weeks | - | Increased β-cell mass | [10] |

Experimental Protocols

Detailed methodologies for key experiments involving Exendin-4 in diabetes models are provided below.

Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rodents

This protocol describes the induction of diabetes in rats or mice using streptozotocin, a chemical toxic to pancreatic β-cells.

Figure 2: Workflow for induction of diabetes using Streptozotocin (STZ).

Materials:

-

Streptozotocin (STZ)

-

Cold citrate buffer (0.1 M, pH 4.5)

-

Syringes and needles for injection

-

Glucometer and test strips

-

Rodents (e.g., C57BL/6 mice or Wistar rats)

Procedure:

-

Animal Preparation: Acclimatize animals to the housing conditions for at least one week. Fast the animals overnight (8-12 hours) before STZ injection, with free access to water.

-

STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5) to the desired concentration. Protect the solution from light.

-

STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ. A common dosage for mice is 150 mg/kg body weight, and for rats, 55 mg/kg.[12][13]

-

Post-Injection Care: After injection, provide the animals with 5-10% sucrose (B13894) water for the first 24 hours to prevent hypoglycemia due to the initial massive release of insulin from dying β-cells.

-

Confirmation of Diabetes: Monitor blood glucose levels daily. Diabetes is typically confirmed 1 week after STZ injection. Animals with non-fasting blood glucose levels consistently above 16 mmol/L are considered diabetic and can be used for subsequent experiments with Exendin-4.[12]

Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is used to assess how quickly an animal can clear a glucose load from its blood, providing an indication of insulin sensitivity and glucose metabolism.

References

- 1. Combination treatment of db/db mice with exendin‐4 and gastrin preserves β‐cell mass by stimulating β‐cell growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Accurate measurement of pancreatic islet beta-cell mass using a second-generation fluorescent exendin-4 analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insulinotropic actions of exendin-4 and glucagon-like peptide-1 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Noninvasive longitudinal quantification of β-cell mass with [111In]-labeled exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-term treatment of glucagon-like peptide-1 analog exendin-4 ameliorates diabetic nephropathy through improving metabolic anomalies in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exendin-4 increases blood glucose levels acutely in rats by activation of the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Glucose-lowering and insulin-sensitizing actions of exendin-4: studies in obese diabetic (ob/ob, db/db) mice, diabetic fatty Zucker rats, and diabetic rhesus monkeys (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Exendin-4 (1-8) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Exendin-4 is a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum). It is a potent agonist of the glucagon-like peptide-1 (GLP-1) receptor and is used as a therapeutic agent for type 2 diabetes. The analysis of Exendin-4 and its metabolites is crucial for pharmacokinetic studies and drug development. Exendin-4 (1-8), with the amino acid sequence HGEGTFTS-NH2, is an N-terminal fragment of Exendin-4. Understanding the concentration and clearance of such fragments is vital for evaluating the metabolic stability and overall efficacy of the parent drug.

This application note provides a detailed protocol for the sensitive and selective quantification of Exendin-4 (1-8) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration of Exendin-4 (1-8) from a biological matrix. The extracted peptide is then separated using reversed-phase liquid chromatography (LC) and detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

Materials and Reagents

-

Exendin-4 (1-8) standard (HGEGTFTS-NH2)

-

Stable isotope-labeled Exendin-4 (1-8) internal standard (IS)

-

Formic acid, LC-MS grade

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (B129727), LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

-

Control biological matrix (e.g., human plasma)

Equipment

-

Liquid chromatography system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)

-

Tandem mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

SPE manifold

-

Nitrogen evaporator

Experimental Protocols

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Exendin-4 (1-8) and the internal standard in water to prepare 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Exendin-4 (1-8) stock solution in 50% acetonitrile/water to create calibration standards.

-

Spiked Samples: Spike the control biological matrix with the working standard solutions to generate a calibration curve and quality control (QC) samples.

-

Sample Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A.

LC-MS/MS Analysis

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 40% B over 5 minutes, then wash and re-equilibrate |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

Data Presentation

Table 1: Physicochemical and Mass Spectrometric Properties of Exendin-4 (1-8)

| Parameter | Value |

| Amino Acid Sequence | HGEGTFTS-NH2 |

| Theoretical Molecular Weight | 855.8 g/mol |

| Theoretical Isoelectric Point | 5.66 |

| Precursor Ion (M+H)⁺ | m/z 856.8 |

| Precursor Ion (M+2H)²⁺ | m/z 428.9 |

| Predicted Fragment Ions (y-ions) | y1: 102.1, y2: 203.1, y3: 350.2, y4: 451.2, y5: 508.2, y6: 637.3, y7: 694.3 |

| Predicted Fragment Ions (b-ions) | b1: 138.1, b2: 195.1, b3: 324.1, b4: 381.1, b5: 482.2, b6: 629.3, b7: 730.3 |

| MRM Transition (Quantifier) | m/z 428.9 -> 637.3 (b6) |

| MRM Transition (Qualifier) | m/z 428.9 -> 451.2 (y4) |

Note: The selection of the precursor ion (singly or doubly charged) and fragment ions should be optimized based on experimental data for maximal sensitivity and specificity.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Exendin-4 (1-8).

Exendin-4 Signaling Pathway

Caption: Simplified signaling pathway of Exendin-4 via the GLP-1 receptor.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Exendin-4 (1-8) by LC-MS/MS. The described method is sensitive, selective, and robust, making it suitable for pharmacokinetic and drug metabolism studies. The provided experimental parameters and workflows can be adapted to specific laboratory instrumentation and requirements.

Troubleshooting & Optimization

Technical Support Center: Exendin-4 (1-8) Experimental Troubleshooting

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues in experiments involving the N-terminal fragment of Exendin-4, Exendin-4 (1-8).

Frequently Asked Questions (FAQs)

Q1: We are using Exendin-4 (1-8) as a GLP-1 receptor agonist but are not observing any downstream signaling (e.g., cAMP production or insulin (B600854) secretion). What could be the reason for this?

A1: A common misconception is that N-terminal fragments of Exendin-4, such as Exendin-4 (1-8), will act as agonists similarly to the full-length peptide. However, while the N-terminal region is involved in binding to the GLP-1 receptor, the first two amino acids (His-Gly) are critical for receptor activation and efficacy. Truncated versions of Exendin-4 that lack these initial amino acids, or even the full (1-8) fragment, may not effectively induce a conformational change in the receptor required for G-protein coupling and subsequent downstream signaling. In fact, some N-terminally truncated forms of Exendin-4 have been shown to act as potent antagonists.[1]

Q2: Could Exendin-4 (1-8) be acting as an antagonist in our experiments? How can we test for this?

A2: Yes, it is highly probable that Exendin-4 (1-8) is acting as a GLP-1 receptor antagonist. Due to its retained binding affinity for the receptor without the ability to activate it, it can competitively inhibit the binding of the full-length Exendin-4 or endogenous GLP-1. To test for antagonistic activity, you can perform a competition assay. Co-incubate your cells with a known concentration of a GLP-1 receptor agonist (like full-length Exendin-4 or GLP-1) and increasing concentrations of Exendin-4 (1-8). If Exendin-4 (1-8) is an antagonist, you should observe a dose-dependent decrease in the signaling output stimulated by the agonist.

Q3: We observe some cellular effects with Exendin-4 (1-8) that do not seem to be mediated by the GLP-1 receptor. Is this possible?

A3: While the primary interaction of Exendin-4 and its fragments is with the GLP-1 receptor, the possibility of off-target effects with any peptide fragment cannot be entirely ruled out, especially at high concentrations. These effects could be due to interactions with other receptors or cellular components. To investigate this, you can use a cell line that does not express the GLP-1 receptor as a negative control. If you still observe the same cellular effects in these cells, it is likely a GLP-1R-independent, off-target effect.

Troubleshooting Guides

Problem 1: Unexpected Inhibition of GLP-1 Agonist Activity

-

Symptom: In an experiment designed to test the synergistic effects of a known GLP-1 agonist and Exendin-4 (1-8), you observe a reduction in the expected agonist-induced signaling.

-

Possible Cause: Exendin-4 (1-8) is likely acting as a competitive antagonist at the GLP-1 receptor, thereby inhibiting the action of your primary agonist.

-

Troubleshooting Steps:

-

Confirm Antagonism: Perform a dose-response curve of your GLP-1 agonist in the presence and absence of a fixed concentration of Exendin-4 (1-8). An increase in the EC50 of the agonist in the presence of Exendin-4 (1-8) would indicate competitive antagonism.

-

Control Experiment: Use a known GLP-1 receptor antagonist, such as Exendin-4 (9-39), as a positive control for inhibition.

-

Binding Assay: If possible, perform a radioligand binding assay to confirm that Exendin-4 (1-8) competes with a labeled GLP-1 receptor agonist for binding.

-

Problem 2: High Variability in Experimental Repeats

-

Symptom: You are observing inconsistent results between experimental repeats when using Exendin-4 (1-8).

-

Possible Cause:

-

Peptide Stability: Short peptide fragments can be susceptible to degradation by proteases in cell culture media or biological fluids.

-

Peptide Aggregation: Depending on the solvent and storage conditions, the peptide may aggregate, leading to variability in the effective concentration.

-

-

Troubleshooting Steps:

-

Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your experimental buffer or media.

-

Peptide Quality Control: Ensure the purity and integrity of your Exendin-4 (1-8) stock. Use freshly prepared solutions for each experiment.

-

Solubility Check: Confirm the solubility of Exendin-4 (1-8) in your experimental buffer and consider using alternative solvents if necessary.

-

Quantitative Data Summary

The following table summarizes the binding affinity of full-length Exendin-4 and the conceptual understanding of Exendin-4 (1-8)'s activity profile based on available literature.

| Compound | Target Receptor | Binding Affinity (IC50/Kd) | Reported Activity |

| Exendin-4 (full-length) | GLP-1 Receptor | ~3.22 ± 0.9 nM (IC50) | Agonist |

| Exendin-4 (1-8) | GLP-1 Receptor | Binds to the receptor, but specific affinity values are not well-documented in isolation. Truncation of up to 8 N-terminal residues does not cause a significant loss of affinity for the full molecule.[1] | Likely Antagonist or Partial Agonist with very low efficacy[1] |

Experimental Protocols

Protocol: Assessing the Antagonistic Activity of Exendin-4 (1-8) on cAMP Production

This protocol describes a cell-based assay to determine if Exendin-4 (1-8) can inhibit GLP-1 receptor activation by a known agonist.

1. Cell Culture and Seeding:

- Use a cell line expressing the GLP-1 receptor (e.g., CHO-K1/GLP1R, INS-1E).

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Reagent Preparation:

- Prepare a stock solution of full-length Exendin-4 (agonist) and Exendin-4 (1-8) in a suitable buffer (e.g., PBS with 0.1% BSA).

- Prepare serial dilutions of Exendin-4 (1-8).

- Prepare a solution of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

3. Assay Procedure:

- Wash the cells with a serum-free medium.

- Pre-incubate the cells with the PDE inhibitor for 15-30 minutes.

- Add the different concentrations of Exendin-4 (1-8) to the wells.

- Immediately add a fixed, sub-maximal concentration (e.g., EC80) of full-length Exendin-4 to the wells. Include wells with agonist alone and vehicle control.

- Incubate for 30 minutes at 37°C.

4. cAMP Measurement:

- Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., HTRF, ELISA).

- Measure the intracellular cAMP levels.

5. Data Analysis:

- Plot the cAMP concentration against the log concentration of Exendin-4 (1-8).

- A dose-dependent decrease in cAMP production in the presence of increasing concentrations of Exendin-4 (1-8) indicates antagonistic activity.

Visualizations

Caption: Comparative signaling pathways of full-length Exendin-4 and Exendin-4 (1-8).

Caption: Workflow for testing the antagonistic activity of Exendin-4 (1-8).

References

Exendin-4 (1-8) Aggregation: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation of the Exendin-4 (B13836491) (1-8) peptide fragment.

Frequently Asked Questions (FAQs)

Q1: Does the Exendin-4 (1-8) fragment aggregate?

Direct experimental studies on the aggregation of the Exendin-4 (1-8) fragment are limited in publicly available literature. However, based on the general principles of short peptide aggregation, the likelihood of significant aggregation of this fragment under typical experimental conditions is considered low. Short peptides, particularly those with a balanced composition of hydrophilic and hydrophobic residues and lacking a strong propensity to form β-sheets, are less prone to aggregation[1][2]. The Exendin-4 (1-8) sequence (HGEGTFTS) contains a mix of charged, polar, and hydrophobic residues, which may not favor strong intermolecular interactions leading to aggregation.

However, factors such as very high peptide concentrations, extreme pH conditions, or the presence of certain salts could potentially induce some level of self-association[3]. It is always recommended to empirically test the aggregation propensity under your specific experimental conditions using the techniques described in the experimental protocols section.

Q2: What is the biological activity of the Exendin-4 (1-8) fragment?

The N-terminal region of Exendin-4 is crucial for the activation of the GLP-1 receptor, while the C-terminal portion is more critical for binding affinity[4][5][6]. Studies have shown that N-terminally truncated versions of Exendin-4, such as Exendin-4 (9-39), can act as antagonists, binding to the receptor without activating it. Available data suggests that the Exendin-4 (1-8) fragment alone does not bind to the GLP-1 receptor and, therefore, is not expected to have biological activity[5].

Q3: Why is the full-length Exendin-4 prone to aggregation?

Full-length Exendin-4 has a higher propensity to aggregate compared to its shorter fragments. This is attributed to its ability to form a stable α-helical structure in solution, which can lead to helix-helix interactions and the formation of oligomers[7]. The C-terminal region of Exendin-4, particularly the "Trp-cage" motif, plays a role in stabilizing the monomeric structure, and disruptions to this structure can increase aggregation[8]. Factors such as pH, temperature, and peptide concentration significantly influence the aggregation kinetics of full-length Exendin-4[7].

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with Exendin-4 and its fragments.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High background fluorescence in Thioflavin T (ThT) assay. | 1. ThT solution is old or improperly prepared.2. Contamination of buffers or peptide stock with fluorescent impurities.3. The peptide itself is intrinsically fluorescent or is degrading into fluorescent species. | 1. Always prepare fresh ThT solution and filter it through a 0.22 µm filter before use[9].2. Use high-purity reagents and filter all buffers. Centrifuge the peptide stock solution at high speed to pellet any pre-existing aggregates before use.3. Run a control with the peptide alone (without ThT) to measure any intrinsic fluorescence. |

| Inconsistent results in aggregation assays. | 1. Variability in peptide stock solution preparation.2. Inconsistent incubation conditions (temperature, agitation).3. Pipetting errors, especially with viscous solutions. | 1. Ensure the peptide is fully dissolved and monomeric at the start of the experiment. This can be verified by techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).2. Use a temperature-controlled plate reader or incubator with consistent shaking.3. Use low-binding pipette tips and ensure accurate and consistent pipetting. |

| Low or no signal in Dynamic Light Scattering (DLS). | 1. Peptide concentration is too low.2. The sample contains large, scattering particles (dust, etc.) that overwhelm the signal from the peptide.3. The refractive index of the solvent is not correctly entered into the software. | 1. Increase the peptide concentration. The optimal concentration will depend on the instrument and the peptide itself.2. Filter all samples through a 0.22 µm filter immediately before measurement. Ensure cuvettes are scrupulously clean[10].3. Verify and input the correct refractive index and viscosity for your buffer. |

| Peptide is difficult to dissolve. | 1. The peptide has a high net charge or is hydrophobic.2. The peptide has already formed aggregates. | 1. Try dissolving the peptide in a small amount of a suitable organic solvent (e.g., DMSO, acetonitrile) before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.2. Use sonication to aid dissolution. If aggregation is suspected, attempt to disaggregate by treating with a small amount of acid (e.g., trifluoroacetic acid) followed by lyophilization and resuspension in the desired buffer. |

Quantitative Data on Aggregation Prevention

| Modification Strategy | Description | Quantitative Outcome | Reference |

| Disulfide Bridge Stabilization | Introduction of cysteine mutations to form an intramolecular disulfide bridge, stabilizing the peptide structure. | Variants showed a significant reduction in the percentage of aggregates compared to the unmodified fusion protein. For example, Ab#2_DSB#7 and Ab#2_DSB#9 showed lower aggregation than the parent fusion. | [11] |

| Amino Acid Substitution | Rational replacement of specific amino acids to increase helicity and reduce self-assembly. | The designed analogue E19 was found to be more soluble in pure water and less prone to aggregation than the wild-type Exendin-4. | [8] |

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like cross-β-sheet structures in aggregated peptides. This assay is used to monitor the kinetics of fibril formation.[9][12][13]

Materials:

-

Exendin-4 (1-8) peptide

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, filtered water. Store in the dark at 4°C for up to one week.

-

Preparation of Reaction Mixture:

-

In each well of the 96-well plate, add your Exendin-4 (1-8) peptide to the desired final concentration in PBS.

-

Add ThT from the stock solution to a final concentration of 20 µM.

-

The final volume in each well should be 100-200 µL.

-

Include negative controls (buffer with ThT only) and positive controls if available (a known aggregating peptide).

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C in a fluorescence plate reader with shaking capabilities.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment.

-

Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.

-

-

Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is indicative of nucleated fibril formation, characterized by a lag phase, an exponential growth phase, and a plateau phase.

Dynamic Light Scattering (DLS) for Aggregate Detection

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the size distribution of the particles, allowing for the detection of monomers, oligomers, and larger aggregates.[14][15][16]

Materials:

-

Exendin-4 (1-8) peptide solution

-

Low-volume DLS cuvette

-

DLS instrument

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation:

-

Prepare the Exendin-4 (1-8) solution in the desired buffer at a suitable concentration (typically 0.1-1.0 mg/mL, but this may need optimization).

-

Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is critical to remove any extraneous dust or large particles that can interfere with the measurement[10].

-

-

Instrument Setup:

-

Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.

-

Enter the correct parameters for the solvent (viscosity and refractive index) into the software.

-

-

Measurement:

-

Place the cuvette in the instrument's sample holder and allow it to equilibrate to the desired temperature.

-

Perform the DLS measurement. The instrument will collect data over a set period, typically a few minutes.

-

-

Data Analysis:

-

The software will generate a size distribution profile, typically showing the intensity, volume, or number distribution of particles as a function of their hydrodynamic radius (Rh).

-

A monomodal peak at a small Rh would indicate a homogenous solution of monomers. The appearance of larger peaks or an increase in polydispersity would suggest the presence of oligomers or aggregates.

-

Visualizations

GLP-1 Receptor Signaling Pathway

The full-length Exendin-4 activates the GLP-1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Exendin-4 (1-8) fragment is unable to initiate this cascade as it lacks the key domains for receptor binding and activation.

References

- 1. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Differential structural properties of GLP-1 and exendin-4 determine their relative affinity for the GLP-1 receptor N-terminal extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Medium-dependence of the secondary structure of exendin-4 and glucagon-like-peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Thioflavin T spectroscopic assay [assay-protocol.com]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. researchgate.net [researchgate.net]

- 12. ThT Fluorescence Assay [bio-protocol.org]

- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 14. medium.com [medium.com]

- 15. zentriforce.com [zentriforce.com]

- 16. enovatia.com [enovatia.com]

Technical Support Center: Interpreting Unexpected Results with Exendin-4 Analogs

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving Exendin-4 (B13836491) and its N-terminally truncated analog, Exendin-4 (1-8).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using Exendin-4 (1-8) and not observing the expected agonist activity (e.g., no increase in cAMP or insulin (B600854) secretion). Why is this happening?

A1: The most likely reason for the lack of agonist activity with Exendin-4 (1-8) is that N-terminal truncation of Exendin-4 can convert the peptide from a full agonist to a partial agonist or even a competitive antagonist.[1][2][3][4] The first few amino acids at the N-terminus of Exendin-4 are critical for receptor activation.[2][4] While the truncated peptide may still bind to the GLP-1 receptor, it may fail to induce the conformational change required for downstream signaling.

Troubleshooting Steps:

-

Confirm Peptide Identity and Purity: Ensure the correct peptide was synthesized and purified. Use mass spectrometry and HPLC to verify the molecular weight and purity of your Exendin-4 (1-8) sample.

-

Perform a Competition Binding Assay: To confirm that Exendin-4 (1-8) binds to the GLP-1 receptor, perform a competition binding assay using radiolabeled GLP-1 or Exendin-4.[5][6][7]

-

Test for Antagonist Activity: Co-incubate your cells with a known concentration of a GLP-1 receptor agonist (like full-length Exendin-4 or GLP-1) and increasing concentrations of Exendin-4 (1-8). A decrease in the agonist-induced response would indicate antagonist activity.[2]

-

Consider Partial Agonism: At high concentrations, a partial agonist may elicit a submaximal response.[8] Perform a full dose-response curve for Exendin-4 (1-8) to determine if it has any intrinsic activity.

Q2: My results with Exendin-4 are inconsistent between experiments. What could be the cause?

A2: Inconsistent results with Exendin-4 can arise from several factors, including peptide stability, experimental variability, and cell-based assay conditions.

Troubleshooting Steps:

-

Peptide Handling and Storage: Exendin-4 is a peptide and can be susceptible to degradation. Ensure it is stored correctly (lyophilized at -20°C or colder) and reconstituted in a suitable buffer. Avoid repeated freeze-thaw cycles.

-

Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression and signaling. Ensure cells are healthy and viable before each experiment.

-

Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.[9][10]

-

Control for DPP-4 Activity: If using cell lines or primary cells that express Dipeptidyl Peptidase-IV (DPP-4), this enzyme can degrade GLP-1. While Exendin-4 is more resistant to DPP-4 degradation than GLP-1 due to a glycine (B1666218) at position 2, its stability can still be a factor.[11][12] Consider including a DPP-4 inhibitor in your experiments.

Data Summary

The following tables summarize the expected activities of Exendin-4 and its truncated analogs based on available literature.

Table 1: Comparative Activity Profile of Exendin-4 and its N-terminally Truncated Analogs at the GLP-1 Receptor

| Peptide | Expected Activity | Receptor Binding | cAMP Production | Insulin Secretion |

| Exendin-4 | Full Agonist | High Affinity | Strong Stimulation | Potent Stimulation |

| Exendin-4 (1-8) | Likely Antagonist or Partial Agonist | High Affinity | No or Weak Stimulation | No or Weak Stimulation |

| Exendin-4 (9-39) | Competitive Antagonist | High Affinity | No Stimulation | Inhibits Agonist-Induced Secretion |

This table is a generalized summary based on structure-activity relationships of truncated GLP-1 receptor ligands.[1][2][3][4]

Experimental Protocols

Key Experiment: cAMP Measurement Assay

This protocol provides a general framework for measuring intracellular cAMP levels in response to GLP-1 receptor ligands.

-

Cell Culture: Plate a suitable cell line expressing the GLP-1 receptor (e.g., HEK293, CHO, or INS-1 cells) in a 96-well plate and grow to 80-90% confluency.[9]

-

Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

Ligand Stimulation: Add varying concentrations of Exendin-4, Exendin-4 (1-8), or other test compounds to the wells. Include a positive control (e.g., forskolin) and a negative control (vehicle). Incubate for 15-30 minutes at 37°C.[1]

-

Cell Lysis: Lyse the cells using the buffer provided with your cAMP assay kit.

-

cAMP Detection: Measure intracellular cAMP levels using a competitive immunoassay or a reporter-based assay system according to the manufacturer's instructions.[13][14][15]

Key Experiment: Static Insulin Secretion Assay from Pancreatic Islets

This protocol outlines the basic steps for measuring glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.[16][17]

-

Islet Isolation and Culture: Isolate pancreatic islets from a suitable animal model and culture them overnight to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and pre-incubate them in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: Transfer the islets to fresh buffer containing low glucose, high glucose (e.g., 16.7 mM glucose), and high glucose plus your test compounds (Exendin-4 or Exendin-4 (1-8)). Incubate for 1 hour at 37°C.[16]

-

Supernatant Collection: Collect the supernatant from each condition.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA).

-

Data Normalization: Normalize the secreted insulin to the total insulin content of the islets, which can be determined after lysing the islets with an acid-ethanol solution.

Visualizations

Caption: GLP-1 Receptor Signaling Pathway.

Caption: Troubleshooting Workflow for Exendin-4 (1-8).

References

- 1. researchgate.net [researchgate.net]

- 2. High potency antagonists of the pancreatic glucagon-like peptide-1 receptor [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Exendin-4 is a high potency agonist and truncated exendin-(9-39)-amide an antagonist at the glucagon-like peptide 1-(7-36)-amide receptor of insulin-secreting beta-cells. | Semantic Scholar [semanticscholar.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US20060194719A1 - Stabilized exendin-4 compounds - Google Patents [patents.google.com]

- 9. innoprot.com [innoprot.com]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 12. glucagon.com [glucagon.com]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]